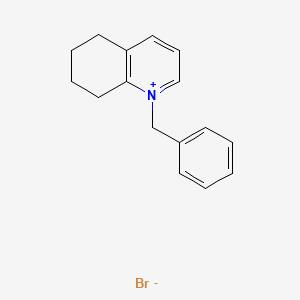
1-Benzyl-5,6,7,8-tetrahydroquinolin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-5,6,7,8-tetrahydroquinolin-1-ium bromide is a quaternary ammonium compound derived from quinoline. Quinoline is a nitrogen-based heterocyclic aromatic compound known for its broad spectrum of biological activities and applications in medicinal and industrial chemistry . The compound’s structure includes a benzyl group attached to a tetrahydroquinoline ring, making it a unique and versatile molecule.
准备方法
The synthesis of 1-Benzyl-5,6,7,8-tetrahydroquinolin-1-ium bromide typically involves the quaternization of 1-benzyl-5,6,7,8-tetrahydroquinoline with a brominating agent. One common method includes reacting 1-benzyl-5,6,7,8-tetrahydroquinoline with methyl bromide under reflux conditions . Industrial production methods often employ greener and more sustainable approaches, such as microwave-assisted synthesis and the use of eco-friendly catalysts .
化学反应分析
1-Benzyl-5,6,7,8-tetrahydroquinolin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to its tetrahydroquinoline form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions include quinoline derivatives and substituted tetrahydroquinolines .
科学研究应用
1-Benzyl-5,6,7,8-tetrahydroquinolin-1-ium bromide has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: It serves as a scaffold for developing new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-Benzyl-5,6,7,8-tetrahydroquinolin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium ion can interact with negatively charged sites on proteins, altering their function. This interaction can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .
相似化合物的比较
1-Benzyl-5,6,7,8-tetrahydroquinolin-1-ium bromide can be compared with other similar compounds, such as:
1-Benzyl-5,6,7,8-tetrahydroisoquinoline: This compound shares a similar structure but lacks the quaternary ammonium ion, resulting in different chemical reactivity and biological activity.
Quinoline derivatives: These compounds have a similar core structure but differ in their substituents, leading to varied applications and biological effects.
The uniqueness of this compound lies in its quaternary ammonium ion, which imparts distinct chemical and biological properties compared to its analogs .
属性
CAS 编号 |
195006-56-5 |
|---|---|
分子式 |
C16H18BrN |
分子量 |
304.22 g/mol |
IUPAC 名称 |
1-benzyl-5,6,7,8-tetrahydroquinolin-1-ium;bromide |
InChI |
InChI=1S/C16H18N.BrH/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;/h1-3,6-8,10,12H,4-5,9,11,13H2;1H/q+1;/p-1 |
InChI 键 |
XCPOQWLGNCORCI-UHFFFAOYSA-M |
规范 SMILES |
C1CCC2=C(C1)C=CC=[N+]2CC3=CC=CC=C3.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Indole, 3-[3-chloro-6-(3,4-dimethylphenyl)-4-pyridazinyl]-](/img/structure/B15163869.png)
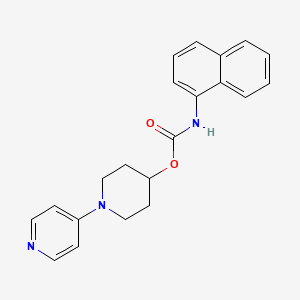
![5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene](/img/structure/B15163873.png)
![2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B15163883.png)
methanone](/img/structure/B15163889.png)
![Cyanamide, (12-oxobenz[a]anthracen-7(12H)-ylidene)-](/img/structure/B15163895.png)
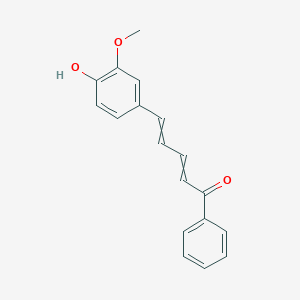
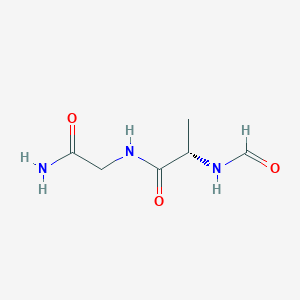
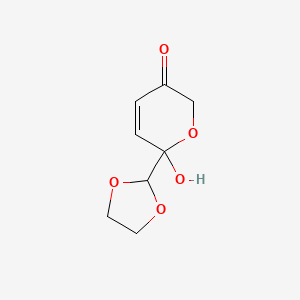
![5-Methoxy-4-methyl-2H-[1]benzofuro[2,3-h][1]benzopyran-2-one](/img/structure/B15163928.png)
![Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester](/img/structure/B15163934.png)
![3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione](/img/structure/B15163939.png)
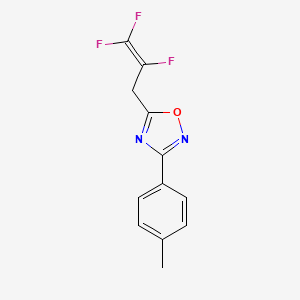
![2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline](/img/structure/B15163954.png)
